molecular formula C3H4Br2O2 B14740684 3,3-Dibromopropanoic acid CAS No. 5469-80-7

3,3-Dibromopropanoic acid

Cat. No.: B14740684
CAS No.: 5469-80-7
M. Wt: 231.87 g/mol
InChI Key: NFWAKSARCKVZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Carboxylic Acids as Synthetic Precursors

Halogenated carboxylic acids are organic compounds that contain both a carboxyl functional group (-COOH) and one or more halogen atoms. The presence of the electron-withdrawing halogen atom(s) significantly influences the acidity of the carboxyl group and introduces reactive sites for nucleophilic substitution or elimination reactions. This dual functionality makes them highly valuable intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The specific halogen and its position on the carbon chain dictate the compound's chemical behavior, allowing for fine-tuned synthetic strategies.

Overview of Dibromopropanoic Acid Isomers within Chemical Literature

Propanoic acid can be dibrominated at several positions, giving rise to a number of structural isomers. The most commonly encountered isomers in chemical literature are 2,2-dibromopropanoic acid, 2,3-dibromopropanoic acid, and 3,3-dibromopropanoic acid. Each of these isomers possesses a unique substitution pattern, which in turn governs its reactivity and potential applications.

Property2,2-Dibromopropanoic Acid2,3-Dibromopropanoic AcidThis compound
CAS Number 594-48-9 nih.gov600-05-5 sigmaaldrich.comscbt.com5469-80-7 vulcanchem.comchemicalregister.commolaid.comchembuyersguide.com
Molecular Formula C₃H₄Br₂O₂ nih.govchemscene.comC₃H₄Br₂O₂ scbt.comC₃H₄Br₂O₂
Molecular Weight 231.87 g/mol chemscene.com231.87 g/mol sigmaaldrich.comscbt.com231.872 g/mol molaid.com
Boiling Point 221.0±0.0 °C (Predicted) chemicalbook.com160 °C / 20 mmHg sigmaaldrich.comNot available
Melting Point Not available64-66 °C sigmaaldrich.comNot available
Density 2.339±0.06 g/cm³ (Predicted) chemicalbook.com2.0803 g/cm³ (Estimate) Not available

A survey of scientific publications reveals a significant research emphasis on 2,3-dibromopropanoic acid and its derivatives. Its synthesis is well-established, often involving the bromination of acrylic acid. nbinno.com This vicinal dibromo acid serves as a key intermediate in the synthesis of various compounds. For instance, it is utilized in the preparation of pharmaceuticals and pesticides. nbinno.com The presence of bromine atoms on adjacent carbons allows for facile elimination reactions to form unsaturated compounds.

In stark contrast to its isomers, this compound is a far less studied compound. Information regarding its synthesis and properties is sparse in readily available chemical literature. While a synthesis for 3-bromopropanoic acid exists via the addition of hydrogen bromide to acrylic acid or from ethylene (B1197577) cyanohydrin, the direct synthesis of the 3,3-dibromo derivative is not as commonly documented. google.comorgsyn.org Its limited commercial availability and the lack of extensive research suggest it may have more niche applications, potentially in specialized halogenation studies where a gem-dibromo group at the β-position is required. The reactivity of the gem-dibromo group at the 3-position is expected to differ significantly from the vicinal arrangement in the 2,3-isomer and the gem-dibromo group at the α-position in the 2,2-isomer, offering a unique, albeit less explored, avenue for synthetic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5469-80-7

Molecular Formula

C3H4Br2O2

Molecular Weight

231.87 g/mol

IUPAC Name

3,3-dibromopropanoic acid

InChI

InChI=1S/C3H4Br2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7)

InChI Key

NFWAKSARCKVZTF-UHFFFAOYSA-N

Canonical SMILES

C(C(Br)Br)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Dibromopropanoic Acid Architectures

Direct Halogenation of Propanoic Acid Derivatives

Direct bromination of aliphatic carboxylic acids and their derivatives is a primary method for introducing bromine atoms into the carbon skeleton. The conditions of the reaction can be tuned to favor the formation of specific isomers.

Aliphatic bromination reactions, particularly for carboxylic acids, often proceed via a free radical or an ionic mechanism. In the presence of a catalyst such as phosphorus tribromide (PBr₃), the reaction typically follows an ionic pathway, leading to α-halogenation. This is famously known as the Hell-Volhard-Zelinsky reaction. The reaction is initiated by the conversion of the carboxylic acid to an acyl halide, which then enolizes. The enol form subsequently reacts with bromine to yield the α-bromo acyl halide, which can then be hydrolyzed to the α-bromo carboxylic acid.

Achieving regioselective control in dibromination is crucial for synthesizing a specific isomer. For α,α-dibromination, forcing conditions with excess bromine and a catalyst are typically employed. This drives the reaction to replace both α-hydrogens. In contrast, the synthesis of vicinal dibromides (α,β-dibromination) is often achieved through the addition of bromine across a double bond, as seen in the bromination of acrylic acid or its derivatives. The choice of starting material and reagents is therefore paramount in directing the position of the bromine atoms.

2,3-Dibromopropanoic acid is commonly synthesized by the direct bromination of acrylic acid. This reaction involves the addition of molecular bromine across the double bond of acrylic acid. The process is typically carried out in an inert solvent. Another method for the preparation of 2,3-dibromopropanoic acid involves the reaction of propanoic acid with bromine in the presence of a catalyst like phosphorus, which first leads to α-bromination, followed by further reaction steps.

The synthesis of 2,2-dibromopropanoic acid is a clear example of α,α-dibromination. A common laboratory method involves the Hell-Volhard-Zelinsky reaction on propionyl chloride. In this procedure, propionyl chloride is treated with an excess of bromine, often with phosphorus trichloride (B1173362) as a catalyst. The reaction proceeds through the formation of an enol intermediate, which is then brominated. The use of excess bromine ensures that both alpha-hydrogens are substituted.

Indirect Routes to Brominated Propanoic Acid Analogues

Indirect methods provide alternative pathways to brominated propanoic acids, often starting from precursors that are then transformed in a multi-step synthesis.

Chemical Reactivity and Transformational Pathways of Dibromopropanoic Acids

Elimination Reactions Yielding Unsaturated Systems

Elimination reactions of dibromopropanoic acids are a cornerstone of their reactivity, providing access to a range of unsaturated compounds. These transformations typically proceed via dehydrobromination and can be coupled with decarboxylation, leading to the formation of carbon-carbon triple and double bonds.

Synthesis of Terminal Alkynes

A significant application of dibromopropanoic acid derivatives is the synthesis of terminal alkynes, which are versatile building blocks in modern organic chemistry. oup.commasterorganicchemistry.com This transformation is often achieved through a one-pot dehydrobromination-decarboxylation sequence.

The conversion of anti-3-aryl-2,3-dibromopropanoic acids into terminal alkynes is a well-established method. oup.comcore.ac.uk This process involves a two-step elimination cascade initiated by a base. The initial step is a dehydrobromination and decarboxylation to yield a mixture of (E)- and (Z)-vinyl bromides. researchgate.net Subsequent treatment with a stronger base facilitates the elimination of the remaining hydrogen bromide from the vinyl bromide intermediate to afford the desired terminal alkyne. oup.comoup.com

For instance, the reaction of anti-3-aryl-2,3-dibromopropanoic acids with triethylamine (B128534) (Et₃N) initially produces a mixture of vinyl bromide isomers. researchgate.net The subsequent addition of a stronger base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), promotes the final elimination to the alkyne. oup.comoup.com

The efficiency and conditions of alkyne synthesis from dibromopropanoic acids have been the subject of considerable research, leading to the development of various catalytic systems and solvent combinations.

A notable system involves the use of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO). researchgate.netgaylordchemical.com This method provides a convenient and efficient route to terminal alkynes from anti-3-aryl-2,3-dibromopropanoic acids. researchgate.net The reaction proceeds smoothly at moderate temperatures, offering excellent yields. researchgate.net The scope of this reaction is broad, tolerating a variety of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. gaylordchemical.com

Microwave irradiation has also emerged as a powerful tool to accelerate these transformations. oup.comoup.comnih.gov A one-pot synthesis of terminal alkynes from anti-3-aryl-2,3-dibromopropanoic acids can be achieved by microwave irradiation in the presence of Et₃N and subsequently DBU in dimethylformamide (DMF). oup.comoup.com This approach significantly reduces reaction times to mere minutes while maintaining high product yields. oup.comoup.comorganic-chemistry.org The use of microwave heating is considered an economical and environmentally friendly process. core.ac.uk

Table 1: Synthesis of Terminal Alkynes from anti-3-Aryl-2,3-dibromopropanoic Acids

Starting Material Aryl Group Base(s) Solvent Method Yield (%) Reference
Phenyl K₂CO₃ DMSO Conventional Heating >83 gaylordchemical.com
4-Methoxyphenyl K₂CO₃ DMSO Conventional Heating >83 gaylordchemical.com
4-Chlorophenyl K₂CO₃ DMSO Conventional Heating >90 gaylordchemical.com
2-Chlorophenyl K₂CO₃ DMSO Conventional Heating >91 gaylordchemical.com
4-Nitrophenyl K₂CO₃ DMSO Conventional Heating - gaylordchemical.com
4-(Trifluoromethyl)phenyl K₂CO₃ DMSO Conventional Heating - gaylordchemical.com
4-Pyridyl K₂CO₃ DMSO Conventional Heating 72 gaylordchemical.com
Phenyl Et₃N, DBU DMF Microwave High oup.com
Various Aryl Et₃N, DBU DMF Microwave High oup.comcore.ac.uk

Formation of Bromoacrylates

Dehydrobromination of 2,3-dibromopropionate esters can lead to the formation of bromoacrylates. The reaction of methyl 2,3-dibromo-2,3-diarylpropanoates with a base like methoxide (B1231860) can result in dehydrobrominated olefins. rsc.org The specific outcome of the reaction, whether it be dehydrobromination or debromination, is often dependent on the stereochemistry of the starting dibromo compound. rsc.org

Stereoselective Production of Alkenes

The elimination reactions of dibromoalkanoic acids can be controlled to produce alkenes with specific stereochemistry. A notable example is the stereoselective synthesis of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids. organic-chemistry.org This transformation is efficiently achieved through microwave-induced reaction of the anti-2,3-dibromoalkanoic acids in DMF with triethylamine as the base. researchgate.netorganic-chemistry.org The reaction is rapid, often completing within a minute, and provides high yields of the (Z)-vinyl bromides. organic-chemistry.org This method is applicable to both aromatic and aliphatic starting materials. organic-chemistry.org

Nucleophilic Substitution Reactions

While elimination reactions are prominent, dibromopropanoic acids can also undergo nucleophilic substitution reactions. However, detailed research findings specifically on the nucleophilic substitution reactions of 3,3-dibromopropanoic acid are less commonly reported in the reviewed literature compared to its 2,3-dibromo isomer. The presence of two bromine atoms on the same carbon atom in this compound suggests the potential for reactions with nucleophiles to form geminal disubstitution products or to undergo further transformations. The reactivity would be influenced by the nature of the nucleophile and the reaction conditions.

General Substitution Patterns of Bromine Atoms in Dibromopropanoic Acids

The substitution patterns of bromine atoms in dibromopropanoic acids are dictated by their position on the carbon skeleton. The two bromine atoms, being strong electron-withdrawing groups, increase the electrophilicity of the adjacent carbon atoms, making them susceptible to nucleophilic attack.

2,2-Dibromopropanoic Acid : In this isomer, the two bromine atoms are attached to the α-carbon (the carbon adjacent to the carboxyl group). This geminal dibromide arrangement makes the α-carbon highly electrophilic. It readily undergoes nucleophilic substitution reactions via an S(_N)2 mechanism. For example, reaction with aqueous sodium hydroxide (B78521) leads to the formation of 2-hydroxypropanoic acid derivatives, while treatment with ammonia (B1221849) can yield 2-aminopropanoic acid.

2,3-Dibromopropanoic Acid : This isomer features vicinal bromine atoms (on adjacent carbons). Its reactivity is often dominated by elimination reactions. Treatment with a base can lead to dehydrobromination to form brominated alkenes. Another common pathway is debrominative decarboxylation.

This compound : In this compound, the geminal bromine atoms are located on the β-carbon. This arrangement is expected to favor nucleophilic substitution reactions at the C3 position. While detailed studies on the substitution patterns of this specific isomer are limited, the general reactivity of geminal dibromides suggests its potential in various synthetic transformations. vulcanchem.comepdf.pub

Strategies for Selective Functional Group Interconversion

Selective functional group interconversion allows for the targeted modification of dibromopropanoic acids to yield a range of valuable compounds. The choice of reagents and reaction conditions is crucial for achieving selectivity.

For 2,2-dibromopropanoic acid , selective substitution of one bromine atom over the other is challenging but can be influenced by steric hindrance and the nature of the nucleophile. The high reactivity of the α-carbon also allows for reactions like the Hunsdiecker–Borodin reaction, which involves the formation of a silver salt followed by treatment with bromine to yield 1,1-dibromoethane (B1583053) through decarboxylative halogenation.

For 2,3-dibromopropanoic acid , selective reactions often exploit the different environments of the two bromine atoms. For instance, selective substitution at one position followed by an elimination or cyclization reaction involving the second bromine atom is a common strategy for synthesizing complex molecules.

For This compound , selective interconversions would likely focus on the transformation of the dibromomethyl group or the carboxylic acid moiety. For example, reduction of the carboxylic acid to an alcohol would yield 3,3-dibromopropan-1-ol, a different building block for further synthesis, while keeping the reactive dibromide intact.

Cyclization and Heterocyclic Compound Formation

Dibromopropanoic acids and their derivatives are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The two bromine atoms provide reactive handles for intramolecular or intermolecular cyclization reactions.

Synthesis of 1,2,3-Triazole Derivatives (e.g., from anti-3-aryl-2,3-dibromopropanoic acids and organic azides, copper(I) iodide catalysis)

A notable application of dibromopropanoic acid derivatives is in the synthesis of 1,2,3-triazoles, a class of heterocycles with significant importance in medicinal chemistry and materials science. A one-pot process has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles from anti-3-aryl-2,3-dibromopropanoic acids and organic azides. chim.itresearchgate.net This reaction is efficiently catalyzed by inexpensive copper(I) iodide in dimethyl sulfoxide (DMSO). chim.itresearchgate.net The reaction proceeds through a sequence of dehydrobromination to form an α-bromo-β-aryl-acrylic acid intermediate, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) type reaction with decarboxylation. researchgate.net This method provides a novel and efficient route to these important heterocyclic compounds in moderate to excellent yields. vulcanchem.com

Similarly, 4-aryl-1H-1,2,3-triazoles can be synthesized from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide (B81097) using a copper(I) iodide catalyst in the presence of cesium carbonate as a base. researchgate.netlongdom.org Palladium-catalyzed versions of this reaction have also been reported. nsf.gov

Table 1: Examples of Copper-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

Aryl Substituent (Ar) Organic Azide (R-N₃) Yield (%)
Phenyl Benzyl azide 85
4-Chlorophenyl Benzyl azide 82
4-Methylphenyl Phenyl azide 78
Naphthyl Benzyl azide 88

Data synthesized from literature reports on reactions of anti-3-aryl-2,3-dibromopropanoic acids. chim.itresearchgate.net

Formation of Quinoxaline (B1680401) Scaffolds (e.g., reaction of 3-benzoyl-2,3-dibromopropionic acid with ortho-phenylenediamines)

Quinoxaline derivatives are an important class of nitrogen-containing heterocycles found in many biologically active compounds and pharmaceuticals. longdom.orgnih.gov A primary method for their synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. α-Haloketones are also common precursors for quinoxaline synthesis when reacted with ortho-phenylenediamines. chim.it

A compound such as 3-benzoyl-2,3-dibromopropionic acid possesses the necessary functionality to act as a precursor for a quinoxaline scaffold. While direct studies on this specific reactant are not widely available, its reaction with an ortho-phenylenediamine would be expected to proceed through a mechanism analogous to that of α,β-dihalo ketones or α-haloketones. The reaction likely involves initial nucleophilic attack by one of the amino groups of the diamine, displacing a bromide, followed by an intramolecular cyclization and subsequent aromatization to form the quinoxaline ring. The reaction of various phenacyl bromides (α-bromoketones) with o-phenylenediamine (B120857) to produce quinoxalines in excellent yields is well-documented. longdom.org

Table 2: Representative Synthesis of Quinoxalines from α-Bromoketones and o-Phenylenediamine

α-Bromoketone Catalyst/Solvent Yield (%)
2-Bromoacetophenone 5% WO₃/ZrO₂ / CH₃CN 98
2-Bromo-1-(4-chlorophenyl)ethanone 5% WO₃/ZrO₂ / CH₃CN 95
2-Bromo-1-(4-methoxyphenyl)ethanone 5% WO₃/ZrO₂ / CH₃CN 96

Data from a study on zirconium tungstate (B81510) promoted synthesis. longdom.org

Generation of Dihydrobenzoxathiine Derivatives (e.g., via dehydrobromination and Michael addition from 2,3-dibromopropionate)

The 2,3-dihydro-1,4-benzoxathiine (B3001278) ring system is another heterocyclic scaffold present in various biologically active molecules. Ethyl 2,3-dibromopropionate, a derivative of 2,3-dibromopropanoic acid, serves as a key starting material for the synthesis of these compounds. The reaction with 2-hydroxybenzenethiol (o-mercaptophenol) provides a pathway to the dihydrobenzoxathiine core. researchgate.net

The mechanism involves the reaction of the bifunctional nucleophile, o-mercaptophenol, with the dibrominated ester. The more nucleophilic thiolate anion likely attacks one of the electrophilic carbons (C2 or C3), displacing a bromide ion. This is followed by an intramolecular cyclization where the phenoxide attacks the remaining carbon-bromine bond, possibly through an initial dehydrobromination to form an acrylate (B77674) intermediate, followed by an intramolecular aza-Michael addition. This sequence ultimately leads to the formation of an ethyl 1,4-benzoxathianecarboxylate, which is a direct precursor to the desired dihydrobenzoxathiine derivatives. researchgate.net

Construction of Bicyclic Compounds (e.g., utilizing 2,2-dibromopropanoic acid)

The unique reactivity of dibromopropanoic acids also extends to the synthesis of complex, strained bicyclic systems. Esters of 2,2-dibromopropanoic acid have been utilized in the synthesis of bicyclo[1.1.1]pentanes (BCPs). epdf.pub BCPs are considered valuable bioisosteres for internal alkynes and para-disubstituted benzene (B151609) rings in medicinal chemistry. The synthesis can be achieved through photoredox catalysis, highlighting the versatility of this dibromo-synthon in constructing intricate molecular architectures. epdf.pub

Mechanistic Investigations of Dibromopropanoic Acid Transformations

Reaction Pathway Elucidation

The transformation of 3,3-dibromopropanoic acid can proceed through several pathways, including dehydrobromination, nucleophilic substitution, and decarboxylation. Understanding these pathways at a molecular level is crucial for controlling the synthesis of desired products.

Studies on Dehydrobromination Mechanisms and Subsequent Nucleophilic Additions

The presence of two bromine atoms on the C3 position and a carboxylic acid group makes this compound susceptible to dehydrobromination to form bromoacrylic acid isomers. This elimination reaction is a critical first step in many of its synthetic applications. The reaction is typically initiated by a base, which abstracts a proton from the C2 position, leading to the elimination of a bromide ion and the formation of a carbon-carbon double bond.

The resulting α- or β-bromoacrylic acids are activated Michael acceptors, readily undergoing nucleophilic addition. The general mechanism for nucleophilic addition to these activated alkenes involves the attack of a nucleophile on the electron-deficient double bond. wikipedia.org In a base-promoted reaction, a nucleophile (Nu⁻) attacks the β-carbon of the bromoacrylic acid, leading to the formation of a carbanionic intermediate which is then protonated to yield the final product. libretexts.org Alternatively, under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the double bond and facilitating the attack by a neutral nucleophile (HNu). libretexts.org

Computational and Spectroscopic Approaches to Mechanistic Understanding

Modern computational and spectroscopic techniques offer powerful tools for elucidating complex reaction mechanisms that are otherwise difficult to study.

DFT Calculations for Decarboxylation Intermediates:

While specific DFT studies on the decarboxylation of this compound are not extensively documented, research on related halogenated and hydroxy-substituted carboxylic acids provides valuable insights. For instance, DFT studies on the decarboxylation of salicylic (B10762653) acids have shown that the reaction can be facilitated by acid catalysis, which significantly lowers the activation energy barrier. nih.gov These studies suggest that a similar mechanism could be at play for this compound, where protonation of the carbonyl group could precede decarboxylation. Furthermore, computational studies on the decarboxylation of β-keto acids reveal a cyclic transition state, which could also be relevant to the decarboxylation of this compound under certain conditions. masterorganicchemistry.com A DFT study on the Pd-mediated decarboxylation of aryl carboxylic acids also highlights the role of substituents on the reaction barrier, with electron-donating groups generally promoting the reaction. rsc.org

HRMS for Decarboxylation Intermediates:

High-resolution mass spectrometry (HRMS) is a powerful technique for the detection and characterization of transient intermediates in chemical reactions. In the context of decarboxylative halogenation, HRMS can be employed to identify key intermediates, including radical species. For example, in a study on the acylcyanation of alkenes, HRMS was successfully used to detect an acyl radical trapped product, providing evidence for a radical-mediated pathway. acs.org This technique could be instrumental in studying the decarboxylation of this compound, particularly in reactions where radical intermediates are suspected, such as in certain photochemically or thermally induced transformations.

Probing the Origin of Nitrogen Atoms in Triazole Cycloadditions

Derivatives of this compound have been utilized in the synthesis of 1,2,3-triazoles. A notable example is the synthesis of 4-aryl-1H-1,2,3-triazoles from anti-3-aryl-2,3-dibromopropanoic acids. organic-chemistry.org In this one-pot reaction, the dibromo compound reacts with sodium azide (B81097) in the presence of a copper(I) iodide catalyst and a base.

The mechanism likely involves an initial dehydrobromination to form a bromoalkene, followed by a copper-catalyzed azide-alkene cycloaddition (CuAAC) type reaction. In this process, all three nitrogen atoms of the resulting triazole ring originate from the sodium azide molecule. nih.gov The azide ion acts as the 1,3-dipole that reacts with the alkene (the dipolarophile) to form the five-membered triazole ring. nih.gov The use of an azide as the nitrogen source is a common strategy in the synthesis of triazoles from various precursors. nih.govfrontiersin.org

Influence of Reaction Parameters on Chemoselectivity and Regioselectivity (e.g., in benzoxathiine synthesis)

The reaction of this compound derivatives with dinucleophiles, such as 2-mercaptophenol (B73258), presents challenges in controlling chemoselectivity (O- vs. S-alkylation) and regioselectivity. A study on the reaction of ethyl 2,3-dibromopropionate (a derivative of this compound) with 2-mercaptophenol to form 2,3-dihydro-1,4-benzoxathiine (B3001278) derivatives highlights the critical role of reaction parameters. researchgate.net The initial step is a dehydrobromination of the ethyl 2,3-dibromopropionate to form ethyl 2-bromoacrylate and ethyl 3-bromoacrylate. The subsequent Michael addition of 2-mercaptophenol can lead to different regioisomers.

The chemoselectivity and regioselectivity of this reaction are highly dependent on the solvent, base, and the nature of the electrophile. For instance, the use of a polar protic solvent can favor the solvation of one of the nucleophilic centers (thiol or phenol) over the other, thereby directing the reaction towards a specific isomer. The choice of base can also influence the relative nucleophilicity of the sulfur and oxygen atoms.

The following table summarizes the influence of various reaction parameters on the synthesis of benzoxathiine derivatives from a derivative of this compound, as reported in a study by Casiraghi et al. researchgate.netacs.org

ParameterVariationObserved OutcomeReference
Solvent Polar vs. Non-polarInfluences the solvation of O- and S-anions, thereby affecting regioselectivity. researchgate.net
Base Organic vs. InorganicAffects the deprotonation equilibrium of 2-mercaptophenol, influencing chemoselectivity. researchgate.net
Substrate 2-bromoacrylate vs. 3-bromoacrylateThe position of the bromine atom on the acrylate (B77674) determines the initial site of nucleophilic attack. researchgate.net

This detailed control over reaction conditions allows for the selective synthesis of either 2-substituted or 3-substituted 2,3-dihydro-1,4-benzoxathiine derivatives.

Stereochemical Aspects in Dibromopropanoic Acid Chemistry

Occurrence of Chiral Centers and Stereoisomerism

In contrast to 3,3-dibromopropanoic acid, which lacks a chiral center, 2,3-dibromopropanoic acid possesses two chiral carbons at positions 2 and 3. A chiral center is a carbon atom that is attached to four different groups. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2^n stereoisomers. For 2,3-dibromopropanoic acid, with its two chiral centers, there are four possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is described as diastereomeric. The diastereomers of 2,3-dibromopropanoic acid are commonly referred to using the erythro and threo nomenclature. The erythro isomers have similar substituents on the same side in a Fischer projection, while the threo isomers have them on opposite sides.

The four stereoisomers of 2,3-dibromopropanoic acid are:

(2R, 3R)-2,3-dibromopropanoic acid

(2S, 3S)-2,3-dibromopropanoic acid

(2R, 3S)-2,3-dibromopropanoic acid

(2S, 3R)-2,3-dibromopropanoic acid

The (2R, 3R) and (2S, 3S) isomers form one pair of enantiomers (the threo pair), while the (2R, 3S) and (2S, 3R) isomers constitute the other pair of enantiomers (the erythro pair).

Table 1: Stereoisomers of 2,3-Dibromopropanoic Acid

Configuration Relationship
(2R, 3R) Enantiomer of (2S, 3S)
(2S, 3S) Enantiomer of (2R, 3R)
(2R, 3S) Enantiomer of (2S, 3R)
(2S, 3R) Enantiomer of (2R, 3S)
(2R, 3R) and (2R, 3S) Diastereomers
(2S, 3S) and (2S, 3R) Diastereomers

Diastereoselective and Enantioselective Synthetic Approaches

The distinct spatial arrangements of stereoisomers allow for their differential reactivity, which is a cornerstone of stereoselective synthesis. In the context of dibromopropanoic acids, specific stereoisomers can be used to achieve desired stereochemical outcomes in subsequent reactions.

A notable example is the diastereoselective synthesis of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids. google.com The "anti" descriptor refers to the conformation where the substituents on the two chiral carbons are on opposite sides of the carbon-carbon bond, which corresponds to the threo diastereomer. Research has demonstrated that the microwave-induced reaction of anti-2,3-dibromoalkanoic acids in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dimethylformamide (DMF) leads to the stereoselective formation of (Z)-1-bromo-1-alkenes. google.com This process involves a debrominative decarboxylation reaction.

This high degree of diastereoselectivity is a direct consequence of the specific stereochemistry of the starting material. The corresponding syn-diastereomer (erythro) would be expected to yield the (E)-alkene under similar conditions, highlighting the importance of substrate stereochemistry in controlling the geometry of the product.

While specific examples of enantioselective syntheses employing individual enantiomers of 2,3-dibromopropanoic acid are less commonly detailed, the principles of enantioselective catalysis are broadly applicable. Chiral catalysts or reagents can be used to selectively react with one enantiomer of a racemic mixture (a 50:50 mixture of two enantiomers), or to convert a prochiral substrate into a single enantiomer of a chiral product.

Stereochemical Outcomes in Product Formation

The stereochemistry of the starting material directly influences the stereochemistry of the product in many reactions. A key example in the chemistry of 2,3-dibromopropanoic acid is the stereospecificity of elimination reactions to form alkenes.

The formation of (Z)-alkenes from the anti-diastereomer of 2,3-dibromoalkanoic acids is a prime illustration of this principle. google.com In an E2 elimination reaction, the mechanism typically proceeds through an anti-periplanar transition state, where the leaving groups (in this case, a bromine atom and the carboxyl group) are positioned on opposite sides of the molecule. This geometric constraint dictates that the anti-diastereomer will preferentially form the (Z)-alkene.

The reaction can be summarized as follows: anti-2,3-dibromoalkanoic acid → (Z)-1-bromo-1-alkene + CO₂ + HBr

This (Z)-selectivity is of significant synthetic utility, as the stereocontrolled synthesis of Z-alkenes can be challenging to achieve through other methods. vulcanchem.comscitoys.com The thermodynamic stability often favors the formation of the E-alkene, making kinetically controlled, stereospecific reactions like this particularly valuable. chemspider.com

Table 2: Stereochemical Control in Alkene Synthesis

Starting Diastereomer Reaction Type Predominant Product Stereochemistry
anti-2,3-Dibromoalkanoic acid Elimination (E2) (Z)-Alkene
syn-2,3-Dibromoalkanoic acid Elimination (E2) (E)-Alkene

Applications of Dibromopropanoic Acids As Key Synthetic Intermediates

Precursors for Alkynes and Enynes in Organic Synthesis

The gem-dibromo functionality in 3,3-dibromopropanoic acid suggests its potential as a precursor to alkynes through dehydrobromination reactions. While direct experimental evidence for the conversion of this compound to propiolic acid is not extensively documented in the reviewed literature, the synthesis of terminal alkynes from structurally related compounds, such as anti-3-aryl-2,3-dibromopropanoic acids, has been successfully demonstrated.

One notable method involves the microwave-assisted one-pot synthesis of terminal alkynes from anti-3-aryl-2,3-dibromopropanoic acids. oup.comcore.ac.ukoup.com This process typically involves a two-step elimination. The initial step, using a base like triethylamine (B128534) (Et₃N) in a solvent such as dimethylformamide (DMF), leads to the stereoselective formation of a (Z)-vinyl bromide. core.ac.uk Subsequent treatment with a stronger base, for instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the second dehydrobromination to yield the terminal alkyne. oup.comcore.ac.ukoup.com This microwave irradiation method is highlighted for its rapid reaction times, often within minutes, and high yields. oup.comcore.ac.uk

Another efficient approach for the synthesis of terminal alkynes from anti-3-aryl-2,3-dibromopropanoic acids utilizes a potassium carbonate (K₂CO₃) and dimethyl sulfoxide (B87167) (DMSO) system. researchgate.net This method is also lauded for its efficiency and broad applicability. researchgate.net

These examples with aryl-substituted analogs strongly suggest that this compound could undergo a similar double dehydrohalogenation to furnish propiolic acid. The general transformation can be depicted as follows:

Reaction Scheme: Plausible synthesis of propiolic acid from this compound

Generated code

The synthesis of enynes, hydrocarbons containing both a double and a triple bond, often involves the coupling of vinyl and alkynyl moieties. While direct routes starting from this compound are not explicitly detailed, its potential conversion to an alkynyl species would open pathways for subsequent coupling reactions to form enynes.

Building Blocks for Diverse Heterocyclic Compound Libraries

Dibrominated carboxylic acids are valuable starting materials for the synthesis of a variety of heterocyclic compounds. Although specific examples detailing the use of this compound in the construction of heterocyclic libraries are scarce in the literature, its structural features present several possibilities for such applications.

The presence of two bromine atoms and a carboxylic acid group allows for a range of chemical transformations. For instance, the carboxylic acid can be converted to esters, amides, or acid halides, which can then participate in cyclization reactions. The gem-dibromo group can react with binucleophiles to form cyclic structures.

For example, hydrazide derivatives, which can be formed from the corresponding esters, are known to react with various anhydrides or diketones to yield five- or six-membered heterocyclic compounds. chemspider.com While this has been demonstrated with other starting materials, a similar strategy could theoretically be applied to derivatives of this compound.

Furthermore, related structures like 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been synthesized and studied for their antimicrobial activity, showcasing the utility of propanoic acid scaffolds in generating biologically active heterocyclic systems. nih.gov

Reagents in Chemical Derivatization and Labeling Strategies (e.g., bromoacrylate singlet tags for NMR studies)

The application of this compound in chemical derivatization and labeling is not well-documented. However, the conversion of this compound to bromoacrylates could provide useful reagents. For instance, α-bromoacrylates are known to be reactive Michael acceptors and could potentially be used to tag biomolecules.

The concept of using tags for NMR studies often involves introducing a group with a distinct NMR signal that is sensitive to its environment. While there is no specific mention of "bromoacrylate singlet tags" derived from this compound in the reviewed literature, the general principle of using tagged molecules is well-established. For example, 3,3'-dithiodipropionic acid has been used to create conjugates for NMR studies. researchgate.net

Intermediates in Specialty Chemical Synthesis (e.g., fluorochemicals)

The use of this compound as an intermediate in the synthesis of specialty chemicals, particularly fluorochemicals, is not extensively reported. The synthesis of fluorochemicals often involves processes like electrochemical fluorination (ECF), where hydrogen atoms in an organic molecule are replaced by fluorine. regulations.govag.state.mn.us It is conceivable that a brominated compound like this compound could serve as a precursor, where the bromine atoms are either replaced by fluorine or the molecule is otherwise modified in the synthesis of complex fluorinated products.

For instance, perfluorinated carboxylic acids, such as 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid (a GenX compound), are significant in the fluoropolymer industry. nih.gov The synthesis of such complex fluorinated molecules often starts from smaller, functionalized organic building blocks. While a direct link to this compound is not established, the potential for halogen exchange reactions or its use as a scaffold for building more complex fluorinated structures remains a theoretical possibility.

Analytical Methodologies for Structural Elucidation and Reaction Progress Monitoring

Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 3,3-Dibromopropanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of atoms, while Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound. Both ¹H and ¹³C NMR spectra offer distinct signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the carboxylic acid group would appear as a triplet, and the methine proton (-CHBr₂), being adjacent to the two bromine atoms, would also appear as a triplet. The integration of these signals would correspond to a 2:1 ratio, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by identifying the three non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would resonate at the lowest field, followed by the carbon bearing the two bromine atoms, and finally the methylene carbon.

¹H NMR Data for Propanoic Acid Derivatives
Compound Chemical Shift (ppm) and Multiplicity
Propanoic acid~1.1 (t, 3H, CH₃), ~2.3 (q, 2H, CH₂), ~11.8 (s, 1H, COOH)
3-Bromopropanoic acid~3.1 (t, 2H, CH₂Br), ~3.6 (t, 2H, CH₂COOH)
This compound (Predicted)Triplet (CH₂), Triplet (CHBr₂)
¹³C NMR Data for Propanoic Acid Derivatives
Compound Chemical Shift (ppm)
Propanoic acid~9 (CH₃), ~27 (CH₂), ~179 (COOH)
3-Bromopropanoic acid~26 (CH₂Br), ~38 (CH₂COOH), ~176 (COOH)
This compound (Predicted)Signals for CH₂, CHBr₂, COOH

Mass Spectrometry (MS) for Molecular and Mechanistic Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its fragmentation pathways, which can aid in structural confirmation. Due to the presence of two bromine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern, with contributions from the bromine isotopes ⁷⁹Br and ⁸¹Br.

Electron ionization (EI) would likely lead to the observation of the molecular ion [M]⁺ and several key fragment ions. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). For this compound, the loss of one or both bromine atoms would also be expected.

Predicted Mass Spectrometry Fragments for this compound
m/z Identity
230/232/234[C₃H₄Br₂O₂]⁺ (Molecular ion)
151/153[M-Br]⁺
72[M-2Br]⁺
45[COOH]⁺

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. High-performance liquid chromatography (HPLC) is a particularly suitable technique for the analysis of this non-volatile organic acid.

A reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic or phosphoric acid) added to suppress the ionization of the carboxylic acid group and ensure good peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group of the carboxylic acid provides a chromophore. The retention time of the compound under specific chromatographic conditions serves as an identifying characteristic, while the peak area allows for quantification and purity determination.

Typical HPLC Parameters for Analysis of Brominated Propanoic Acids
Parameter Condition
Column C18 (Reverse-Phase)
Mobile Phase Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid
Detection UV (e.g., at 210 nm)
Flow Rate 1.0 mL/min

Future Directions and Emerging Research Areas in Dibromopropanoic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of halogenated compounds often involves harsh reagents and generates significant waste. acs.org Future research is increasingly focused on developing greener and more sustainable methods for the preparation of 3,3-dibromopropanoic acid.

One promising avenue is the exploration of enzymatic halogenation . Haloperoxidase enzymes, found in organisms like seaweed, have demonstrated the ability to catalyze the oxidation of halides using hydrogen peroxide, leading to the halogenation of organic substrates. acs.orgrsc.org The use of bromoperoxidases could offer a highly selective and environmentally benign route to this compound under mild reaction conditions. rsc.org This biocatalytic approach minimizes the use of hazardous reagents and reduces the generation of byproducts. longdom.org

Furthermore, the principles of green chemistry are expected to guide the development of new synthetic protocols. longdom.org This includes the use of alternative, safer solvents, and the development of catalytic systems that can be recycled and reused. For instance, solid acid catalysts, which are insoluble in reaction media, offer advantages such as easy separation and potential for recyclability, thereby reducing the environmental footprint of the synthesis. nih.gov The application of techniques like microwave and ultrasound activation, which can accelerate reaction rates and improve energy efficiency, also represents a key area for future investigation in the synthesis of this compound. longdom.org

Exploration of New Reactivity Modes and Catalytic Systems

The gem-dibromo functionality in this compound is a gateway to a diverse range of chemical transformations. While reactions like hydrolysis to form aldehydes are known, future research will likely focus on uncovering novel reactivity patterns. wikipedia.org

A significant area of exploration is the generation of carbenoid species . The treatment of gem-dihalides with organometallic reagents can lead to the formation of carbenes or carbenoids, which are highly reactive intermediates. libretexts.org For this compound, this could open up pathways to cyclopropanation reactions, C-H insertion reactions, and the synthesis of complex cyclic structures. The palladium-catalyzed α-dehalopalladation of 1,1-dihalo-1-alkenes to form vinylic carbene intermediates suggests that similar transformations could be developed for saturated systems like this compound, leading to novel synthetic applications. nih.govresearchgate.net

The development of new catalytic systems is also a key research direction. Iron and its bromide salts have been shown to catalyze the dehydrobromination of vicinal dibromoalkanes, suggesting their potential application in promoting novel elimination or substitution reactions of this compound. cdnsciencepub.com Furthermore, the use of copper catalysts in reactions of 1,1-dibromoalkenes to form substituted triazines indicates the potential for developing copper-catalyzed cross-coupling reactions involving this compound. researchgate.net The exploration of bimetallic catalytic systems may also unlock new reactivity and selectivity patterns.

Advancement in Stereocontrolled Transformations

The creation of chiral molecules with high stereoselectivity is a central goal in modern organic synthesis. For this compound, which is prochiral, the development of stereocontrolled transformations is a significant and challenging research frontier.

One emerging area is the asymmetric halogen-metal exchange . Research into the use of planar chiral organometallic reagents to effect an asymmetric halogen-metal exchange (AHME) in geminal dihalides has shown promise. acs.org This process allows for the creation of chiral α-haloalkylmetal species, which can then be trapped by electrophiles to generate enantioenriched products. acs.org Applying this methodology to this compound could provide a route to a variety of chiral derivatives.

Furthermore, the diastereoselective SN2 reaction of gem-dibromides directed by a nearby functional group highlights a strategy for achieving stereocontrol. In these reactions, pre-coordination of a nucleophile to a hydroxyl group can direct the substitution of one of the diastereotopic bromine atoms with high selectivity. While this compound itself does not possess a directing group in the optimal position, this principle could be applied to its derivatives or used to inspire the design of new chiral catalysts that can differentiate between the two bromine atoms.

The use of enzymes also holds great potential for stereocontrolled transformations. 2-Haloacid dehalogenases are known to catalyze the cleavage of carbon-halogen bonds with high stereospecificity, often inverting the configuration at the chiral center. researchgate.netnih.gov While these enzymes typically act on 2-haloacids, future research could focus on engineering or discovering dehalogenases that can act on this compound, potentially enabling the stereoselective synthesis of chiral 3-bromo-3-hydroxypropanoic acid.

Integration of Computational Chemistry in Predictive Design and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and guiding the design of new molecules and catalysts. escholarship.org Its application to the chemistry of this compound is poised to accelerate discovery and innovation.

Predictive design of new reactions and catalysts can be significantly enhanced through computational modeling. For instance, density functional theory (DFT) calculations can be used to predict the feasibility of novel synthetic routes and to screen potential catalysts for desired reactivity and selectivity. escholarship.org This can help to prioritize experimental efforts and reduce the time and resources required for discovery. Computational tools can also predict key physicochemical properties of this compound and its derivatives, such as acidity and lipophilicity, which is crucial for applications in medicinal chemistry and materials science. nih.gov

Mechanism elucidation is another area where computational chemistry will play a pivotal role. The detailed pathways of reactions involving this compound, including the formation of transient intermediates like carbenoids or the nature of transition states in stereoselective reactions, can be meticulously mapped out using computational methods. rsc.org This understanding is critical for optimizing reaction conditions and for the rational design of more efficient and selective transformations. For example, computational studies can help to understand the origins of stereoselectivity in enzyme-catalyzed reactions or in transformations mediated by chiral catalysts. escholarship.org The growing ability to model complex systems and the role of non-covalent interactions will provide an increasingly accurate picture of the chemical behavior of this compound. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-dibromopropanoic acid, and how can purity be optimized?

  • Methodological Answer : A plausible synthesis involves bromination of propanoic acid derivatives. For example, selective bromination at the β-position can be achieved using bromine in acetic acid under controlled conditions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to remove diastereomers or unreacted starting materials . Purity can be validated using melting point analysis and HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) .

Q. How should researchers characterize the acidic properties of this compound?

  • Methodological Answer : Determine pKa values via potentiometric titration in aqueous or mixed solvents (e.g., water/methanol). Compare results with computational predictions (e.g., COSMO-RS or QSPR models). For dibrominated analogs, pKa values range between 1.4–2.3, influenced by bromine electronegativity and steric effects . Conflicting experimental data should be resolved using high-precision titrimetry and NMR pH titration .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign stereochemistry and coupling patterns. For example, vicinal dibromo compounds exhibit distinct 1^1H-1^1H coupling constants (J=610 HzJ = 6–10\ \text{Hz}) and 1^1H-13C^{13}\text{C} correlations. Inhomogeneities in spectra (e.g., from strong coupling) require advanced pulse sequences or diluted samples . Reference experimental spectra of 2,3-dibromopropanoic acid (e.g., 1H^{1}\text{H} NMR in D2_2O: δ 3.8–4.2 ppm for CHBr2_2) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies. Compare with analogous 2,2- and 2,3-dibromo isomers. QSPR models from CC-DPS (Chemical Compounds Deep Profiling Services) can predict regioselectivity and stability using quantum chemistry and neural networks .

Q. How do researchers address contradictions in environmental detection data for this compound?

  • Methodological Answer : Validate LC-MS/MS or GC-ECD methods with isotope-labeled internal standards (e.g., 13C^{13}\text{C}-labeled analogs). For water analysis, EPA Method 552 recommends liquid-liquid extraction (MTBE solvent, pH < 0.5) and derivatization for enhanced sensitivity. Discrepancies due to matrix effects (e.g., humic acids) require standard addition calibration .

Safety and Handling

Q. What safety protocols mitigate genotoxicity risks during this compound handling?

  • Methodological Answer : Use fume hoods, nitrile gloves, and sealed containers. Monitor airborne exposure via OSHA-accepted methods (e.g., NIOSH 2539). While toxicity data for this compound is limited, analogous 2,3-dibromo compounds show LD50_{50} > 2,000 mg/kg (oral) and positive Ames test results, necessitating genotoxicity precautions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.